molecular formula C19H21N3O4S B13980582 N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide

N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide

Cat. No.: B13980582
M. Wt: 387.5 g/mol
InChI Key: ATLCEPRFYNPPNW-UHFFFAOYSA-N
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Description

N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide: is an organic compound that features a pyrazole ring substituted with sulfonamide and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide typically involves the reaction of 1H-pyrazole-3-sulfonyl chloride with N,N-bis(4-methoxyphenyl)methylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N,N-bis[(4-methoxyphenyl)methyl]-N’-methylamino-carbamimidoylformic acid
  • N,N-bis[(4-methoxyphenyl)methyl]ethenesulfonamide

Comparison:

  • N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide has a unique pyrazole ring, which distinguishes it from other similar compounds that may have different heterocyclic cores.
  • The presence of the sulfonamide group in this compound provides specific chemical reactivity and biological activity that may not be present in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-5-sulfonamide

InChI

InChI=1S/C19H21N3O4S/c1-25-17-7-3-15(4-8-17)13-22(27(23,24)19-11-12-20-21-19)14-16-5-9-18(26-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,20,21)

InChI Key

ATLCEPRFYNPPNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=NN3

Origin of Product

United States

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